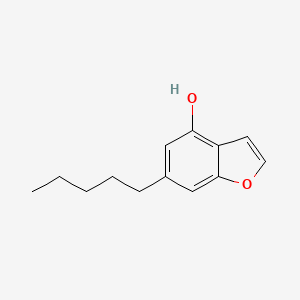

4-Benzofuranol, 6-pentyl-

説明

Structure

3D Structure

特性

CAS番号 |

56157-25-6 |

|---|---|

分子式 |

C13H16O2 |

分子量 |

204.26 g/mol |

IUPAC名 |

6-pentyl-1-benzofuran-4-ol |

InChI |

InChI=1S/C13H16O2/c1-2-3-4-5-10-8-12(14)11-6-7-15-13(11)9-10/h6-9,14H,2-5H2,1H3 |

InChIキー |

HAJLYUGHDYPYBV-UHFFFAOYSA-N |

正規SMILES |

CCCCCC1=CC(=C2C=COC2=C1)O |

製品の起源 |

United States |

Structural Elucidation and Conformational Analysis of 4 Benzofuranol, 6 Pentyl

Principles of Systematic Chemical Nomenclature Applied to 4-Benzofuranol, 6-pentyl-

The systematic name "4-Benzofuranol, 6-pentyl-" is derived according to the principles of chemical nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). The name precisely describes the molecular structure, which can be deconstructed as follows:

Parent Heterocycle: Benzofuran (B130515). The core of the molecule is a benzofuran ring system. This is a bicyclic aromatic heterocycle where a benzene (B151609) ring is fused to a furan (B31954) ring. The numbering of the benzofuran system begins at the oxygen atom of the furan ring (position 1) and proceeds around the ring, giving the carbon atoms of the furan moiety positions 2 and 3, and the bridging carbons positions 3a and 7a. The benzene portion is then numbered from 4 to 7.

Principal Functional Group: -ol. The suffix "-ol" indicates the presence of a hydroxyl (-OH) group as the principal functional group, imparting the properties of a phenol-like compound. The number "4-" preceding "Benzofuranol" specifies that this hydroxyl group is attached to the carbon atom at position 4 of the benzofuran ring.

Substituent: pentyl-. The prefix "pentyl-" denotes a five-carbon alkyl substituent, derived from pentane. The locant "6-" indicates that this pentyl group is attached to the carbon atom at position 6 of the benzofuran ring.

Therefore, the IUPAC name "6-pentyl-1-benzofuran-4-ol" or the indexed name "4-Benzofuranol, 6-pentyl-" unambiguously defines a molecule with a benzofuran framework, a hydroxyl group at the fourth position, and a pentyl chain at the sixth position.

Isomeric Considerations and Tautomeric Equilibria in 4-Benzofuranol, 6-pentyl-

Isomerism in 4-Benzofuranol, 6-pentyl- can be considered in two main forms: positional isomerism and tautomerism.

Positional Isomerism: Positional isomers have the same molecular formula but differ in the position of substituents on the parent benzofuran ring. For 4-Benzofuranol, 6-pentyl-, numerous positional isomers exist. For instance, the hydroxyl and pentyl groups could be located at other available positions, leading to compounds such as:

5-pentyl-1-benzofuran-4-ol

7-pentyl-1-benzofuran-4-ol

6-pentyl-1-benzofuran-5-ol

6-pentyl-1-benzofuran-7-ol

Furthermore, within the pentyl group itself, structural isomers like isopentyl, neopentyl, or sec-pentyl could be attached to the benzofuran ring, each resulting in a distinct isomer.

Tautomeric Equilibria: Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. testbook.comcurlyarrows.comquora.comdoubtnut.com For 4-Benzofuranol, 6-pentyl-, which has a hydroxyl group on an aromatic ring, phenol-keto tautomerism is a key consideration. The phenolic form (4-hydroxybenzofuran) is generally the most stable and predominant tautomer due to the aromaticity of the benzene ring. However, it can exist in a dynamic equilibrium with its keto tautomers. researchgate.net This equilibrium involves the migration of the acidic proton from the hydroxyl group to a different position on the heterocyclic ring, accompanied by a rearrangement of double bonds. byjus.comnih.gov

The primary tautomeric equilibrium for 4-Benzofuranol, 6-pentyl- would be between the phenol (B47542) form and the corresponding benzofuranone (keto) form. This interconversion is a type of prototropic tautomerism. testbook.com While the equilibrium heavily favors the aromatic phenol form, the existence of the keto tautomer can be relevant in certain chemical reactions and biological contexts.

Computational Approaches to Molecular Geometry and Conformational Landscape of 4-Benzofuranol, 6-pentyl-

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to predict the electronic structure and geometry of molecules. scirp.org For 4-Benzofuranol, 6-pentyl-, these calculations can determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the molecule's energy.

DFT methods, particularly those using hybrid functionals like B3LYP or mPW1PW91, combined with Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p), are commonly employed for systems of this size and complexity. conicet.gov.arresearchgate.netepstem.net These calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. The results from such calculations on related alkylphenols and benzofuran derivatives suggest that the benzofuran ring system is largely planar. nih.govacs.orgsemanticscholar.org

Below is a representative data table of theoretical geometric parameters for the optimized ground state of 4-Benzofuranol, 6-pentyl-, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C4-O(H) | 1.365 |

| O(H)-H | 0.962 | |

| C6-C(pentyl) | 1.518 | |

| Bond Angles (°) | C3-C4-C5 | 121.5 |

| C4-O-H | 109.2 | |

| C5-C6-C(pentyl) | 121.0 | |

| Dihedral Angles (°) | H-O-C4-C5 | 180.0 (anti-periplanar) / 0.0 (syn-periplanar) |

| C5-C6-Cα-Cβ (pentyl) | ~180.0 (anti) / ~60.0 (gauche) |

The structural flexibility of 4-Benzofuranol, 6-pentyl- arises primarily from the rotational freedom of the pentyl side chain and the hydroxyl group.

Pentyl Side Chain: The n-pentyl group has four rotatable single bonds (C-C bonds), leading to a large number of possible conformations. The relative orientation around these bonds can be described by dihedral angles, with the lowest energy states being the anti (or trans, ~180°) and gauche (~±60°) conformations. pnas.org The fully extended all-anti conformation is often the lowest in energy for unbranched alkyl chains in the gas phase or nonpolar solvents. pnas.orgresearchgate.net However, steric interactions with the benzofuran ring or intramolecular forces can stabilize gauche conformers. chinesechemsoc.org Conformational searching algorithms, such as systematic grid searches or stochastic methods like Monte Carlo simulations, are used in conjunction with DFT or semi-empirical calculations to explore the potential energy surface and identify low-energy conformers. aip.org

Hydroxyl Group: The hydroxyl group can rotate around the C4-O bond. The two primary planar conformations are syn-periplanar (dihedral angle H-O-C4-C5 of ~0°) and anti-periplanar (dihedral angle H-O-C4-C5 of ~180°). The relative stability of these conformers is influenced by potential intramolecular hydrogen bonding.

Intramolecular interactions play a critical role in determining the preferred conformation of 4-Benzofuranol, 6-pentyl-. The most significant of these is the potential for intramolecular hydrogen bonding. In this molecule, a hydrogen bond can form between the hydrogen atom of the 4-hydroxyl group (the donor) and the oxygen atom of the furan ring (position 1, the acceptor).

This interaction would favor a syn-periplanar orientation of the hydroxyl group, creating a five-membered ring structure. Such intramolecular hydrogen bonds are common in ortho-substituted phenols and can significantly influence their chemical properties. nih.govpku.edu.cnnist.gov The strength of this hydrogen bond can be evaluated computationally by analyzing the O-H···O distance, the O-H-O angle, and the shift in the O-H vibrational frequency. Studies on similar systems show that these interactions can stabilize a conformation by several kcal/mol. researchgate.netmodgraph.co.uk

Vibrational Mode Analysis and Theoretical Spectroscopic Predictions for 4-Benzofuranol, 6-pentyl-

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations are essential for assigning the observed spectral bands to specific molecular motions. researchgate.netacs.org

By performing a frequency calculation on the optimized geometry of 4-Benzofuranol, 6-pentyl- using DFT, a theoretical vibrational spectrum can be generated. scirp.orgepstem.net The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. scirp.org

The analysis would focus on characteristic vibrational modes:

O-H Stretch: The position of the O-H stretching frequency is highly sensitive to hydrogen bonding. A free hydroxyl group typically shows a sharp band around 3600-3700 cm⁻¹. researchgate.net If a strong intramolecular hydrogen bond exists between the 4-OH group and the furan oxygen, this band would be expected to broaden and shift to a lower wavenumber (e.g., 3400-3550 cm⁻¹). researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches of the pentyl group appear just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). dergipark.org.tr

Ring Vibrations: The C=C and C-O stretching vibrations of the benzofuran ring system occur in the fingerprint region (approximately 1400-1650 cm⁻¹). acs.orgacs.org

Pentyl Chain Vibrations: CH₂ and CH₃ bending (scissoring, wagging, twisting) modes of the pentyl chain are found in the 1350-1470 cm⁻¹ region. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of 4-Benzofuranol, 6-pentyl-

The electronic properties and reactivity of 4-Benzofuranol, 6-pentyl- can be understood through Frontier Molecular Orbital (FMO) theory. youtube.comimperial.ac.uk This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor, and the energy difference between them (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

For 4-Benzofuranol, 6-pentyl-, the electron-rich benzofuran system, combined with the electron-donating hydroxyl group, would lead to a high-energy HOMO. This orbital is expected to be primarily localized over the fused ring system and the oxygen atom of the hydroxyl group. Consequently, this region is the most probable site for electrophilic attack.

The LUMO, the lowest energy empty orbital, would likely be distributed across the π-system of the benzofuran rings. This orbital indicates the most favorable region for accepting electrons, for instance, in a reaction with a nucleophile.

A theoretical FMO analysis using computational methods like Density Functional Theory (DFT) would yield specific energy values for these orbitals. malayajournal.org These calculations help in quantifying the molecule's electronic characteristics. The following table outlines the key parameters derived from a typical FMO analysis and their significance.

| Parameter | Symbol | Significance |

| HOMO Energy | E(HOMO) | Energy of the highest occupied molecular orbital; related to the ionization potential. A higher value indicates a better electron donor. |

| LUMO Energy | E(LUMO) | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. A lower value indicates a better electron acceptor. |

| Energy Gap | ΔE = E(LUMO) – E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. malayajournal.org |

| Ionization Potential | IP ≈ -E(HOMO) | The energy required to remove an electron from the molecule. |

| Electron Affinity | EA ≈ -E(LUMO) | The energy released when an electron is added to the molecule. |

| Electronegativity | χ = (IP + EA) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness | η = (IP - EA) / 2 | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Electrophilicity Index | ω = χ² / (2η) | A measure of the molecule's electron-accepting capacity. researchgate.net |

The analysis of the electronic structure provides a foundational understanding of the molecule's potential reactivity, which is essential for predicting its behavior in various chemical environments.

Synthetic Methodologies for 4 Benzofuranol, 6 Pentyl and Its Derivatives

Retrosynthetic Analysis of the 4-Benzofuranol, 6-pentyl- Scaffold

A plausible retrosynthetic analysis of 4-Benzofuranol, 6-pentyl- begins by disconnecting the key functional groups to identify simpler, commercially available, or easily synthesizable precursors. The primary disconnections involve the formation of the furan (B31954) ring and the introduction of the substituents on the benzene (B151609) ring.

The analysis can be envisioned as follows:

C-O Bond Disconnection (Furan Ring): The ether linkage of the furan ring can be disconnected, leading back to a substituted phenol (B47542) and a two-carbon synthon. This is a common strategy in benzofuran (B130515) synthesis.

Functional Group Interconversion: The hydroxyl group at C-4 can be retrosynthetically derived from a methoxy (B1213986) group, which is a common protecting group for phenols and can be introduced or carried through a synthetic sequence before a final deprotection step.

C-C Bond Disconnection (Pentyl Group): The bond between the benzene ring and the pentyl group at C-6 can be disconnected. This suggests a Friedel-Crafts type acylation followed by reduction, or a direct alkylation, as potential forward synthetic steps.

This retrosynthetic approach leads to a substituted phenol as a key intermediate. For instance, a 2-bromo-5-pentylphenol derivative could be a versatile starting material. The furan ring could then be constructed via intramolecular cyclization.

| Target Molecule | Key Disconnections | Potential Precursors |

| 4-Benzofuranol, 6-pentyl- | Furan ring C-O bond | Substituted phenol (e.g., 2-bromo-5-pentylphenol) |

| C-4 Hydroxyl group | 4-Methoxy-6-pentylbenzofuran | |

| C-6 Pentyl group | 4-Hydroxybenzofuran and a pentylating agent |

Classical Synthetic Routes to the 4-Benzofuranol, 6-pentyl- Nucleus

Classical methods for benzofuran synthesis often rely on cyclization reactions of appropriately substituted phenols and subsequent functionalization.

Cyclization Reactions Utilizing Precursors to the Benzofuran Moiety

A traditional and widely used method for constructing the benzofuran nucleus is the Perkin rearrangement , which involves the base-catalyzed reaction of a salicylaldehyde (B1680747) with an acid anhydride (B1165640). However, for a 4-hydroxy substituted benzofuran, this method may require appropriate protection of the phenolic group.

A more direct approach would involve the O-alkylation of a substituted phenol followed by intramolecular cyclization . For instance, starting with a 3-bromo-5-pentylphenol, O-alkylation with a propargyl group, followed by a transition-metal-catalyzed cyclization, can yield the desired benzofuran core.

Another classical route is the reaction of a salicylaldehyde with a chloroacetic ester (Darzens condensation), followed by saponification, decarboxylation, and cyclization. The starting materials for these classical routes are typically derived from multi-step syntheses of substituted phenols.

Functionalization Strategies for Hydroxylation at C-4 and Pentylation at C-6

Introducing the hydroxyl and pentyl groups at the specific C-4 and C-6 positions requires careful strategic planning.

Hydroxylation at C-4: Direct hydroxylation of a pre-formed 6-pentylbenzofuran is challenging due to potential side reactions and lack of regioselectivity. A more common strategy is to start with a precursor that already contains an oxygen functionality at the desired position. For example, a dimethoxybenzene derivative can be selectively demethylated to reveal the hydroxyl group at a later stage.

Pentylation at C-6: The pentyl group can be introduced onto the benzene ring before the formation of the furan ring. A common method is the Friedel-Crafts acylation of a suitable phenol derivative with valeryl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone to the pentyl group. Alternatively, direct Friedel-Crafts alkylation with a pentyl halide can be employed, although this can be prone to polyalkylation and rearrangement.

A typical classical synthetic sequence could be:

Start with a commercially available substituted phenol, such as 3-methoxyphenol.

Perform a Friedel-Crafts acylation to introduce the acyl group at the para position.

Reduce the ketone to the pentyl group.

Introduce a suitable group at the ortho position to the hydroxyl group to facilitate furan ring formation (e.g., via bromination).

Construct the furan ring via intramolecular cyclization.

Finally, demethylate the methoxy group at C-4 to yield the target 4-Benzofuranol, 6-pentyl-.

Modern and Green Chemistry Approaches for Efficient Synthesis of 4-Benzofuranol, 6-pentyl-

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. These approaches often utilize transition-metal catalysis, microwave irradiation, and flow chemistry to improve yields, reduce reaction times, and minimize waste.

Transition Metal-Catalyzed Coupling Reactions in Benzofuran Synthesis

Palladium-catalyzed reactions have become a cornerstone in the synthesis of benzofurans. rsc.orgrsc.orgunicatt.itacs.orgnih.gov These methods offer high efficiency and functional group tolerance. A prominent strategy involves the intramolecular cyclization of an O-alkynylphenol . This precursor can be synthesized via a Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne.

For the synthesis of 4-Benzofuranol, 6-pentyl-, a potential route could involve:

Synthesis of a 2-iodo-4-methoxy-6-pentylphenol.

Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene.

Palladium-catalyzed intramolecular cyclization to form the benzofuran ring.

Deprotection of the silyl (B83357) group and the methoxy group to yield the final product.

Another powerful modern technique is the direct C-H functionalization of the benzofuran core. researchgate.netacs.orgnih.govumich.edu While challenging for specific regioselectivity, this approach can be used to introduce the pentyl group directly onto a pre-formed 4-hydroxybenzofuran scaffold, potentially reducing the number of synthetic steps.

| Catalyst System | Reaction Type | Advantages |

| Pd(PPh3)4/CuI | Sonogashira coupling/cyclization | High yields, mild conditions |

| Pd(OAc)2/ligand | C-H activation/alkylation | Atom economy, direct functionalization |

| Ni(acac)2/ligand | Arylative cyclization | Use of less expensive metals |

Microwave-Assisted and Flow Chemistry Protocols for Accelerated Synthesis

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many organic reactions, including the synthesis of benzofurans. researchgate.netsapub.orgnih.govrsc.org The rapid heating provided by microwaves can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For instance, the palladium-catalyzed cyclization steps and functionalization reactions can often be completed in minutes under microwave irradiation, as opposed to hours with conventional heating.

Flow chemistry offers another avenue for the efficient and safe synthesis of heterocyclic compounds. springerprofessional.demdpi.comresearchgate.netuc.ptdurham.ac.uk In a flow reactor, reagents are continuously pumped through a heated tube or channel, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of 4-Benzofuranol, 6-pentyl- could be adapted to a multi-step flow process, where each step of the synthesis, from the initial coupling to the final cyclization and deprotection, is performed in a continuous manner, potentially leading to a more streamlined and scalable production process.

Biocatalytic Transformations and Sustainable Synthesis Strategies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For the synthesis of benzofuran derivatives, including potentially 4-Benzofuranol, 6-pentyl-, sustainable and biocatalytic methods are gaining traction over traditional synthetic protocols.

Sustainable Synthesis Strategies: Green chemistry approaches for benzofuran synthesis focus on minimizing hazardous substances and maximizing efficiency. These strategies include:

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields for the synthesis of benzofuran derivatives. wuxiapptec.com

Catalyst-free reactions: Certain benzofuran derivatives can be synthesized without a catalyst, often using a base like potassium carbonate in a solvent such as dimethylformamide (DMF), which simplifies purification and reduces metal waste. acs.org

Use of greener solvents: The replacement of hazardous solvents with more environmentally friendly alternatives, like water or ethanol, is a key aspect of sustainable synthesis. tandfonline.com For instance, copper-catalyzed synthesis of benzo[b]furan derivatives has been successfully performed in neat water. tandfonline.com

Biocatalytic Transformations: While direct biocatalytic synthesis of 4-Benzofuranol, 6-pentyl- has not been extensively documented, biomimetic approaches provide a promising avenue. The use of metalloporphyrins as models for cytochrome P450 enzymes demonstrates the potential for enzymatic oxidation of the benzofuran core. mdpi.com In one study, Mn(III) porphyrins were used to catalyze the oxidation of benzofuran and its methylated analogs with hydrogen peroxide, achieving high conversion rates. mdpi.com The primary products are epoxides, which can then undergo various rearrangements. mdpi.com This suggests that enzymatic systems, like aryl hydrocarbon hydroxylases, could potentially be engineered or employed for the specific hydroxylation of a 6-pentylbenzofuran precursor to yield 4-Benzofuranol, 6-pentyl-. nih.gov

Table 1: Comparison of Sustainable Synthesis Strategies for Benzofuran Derivatives

| Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid reaction times, increased yields, better control over reaction conditions. | wuxiapptec.com |

| Catalyst-Free Synthesis | Reactions proceed without a metal or acid/base catalyst. | Reduced cost, simplified purification, avoids toxic metal contamination. | acs.org |

| Green Solvents | Utilization of water, ethanol, or other benign solvents. | Reduced environmental impact, improved safety profile. | tandfonline.com |

| Biomimetic Catalysis | Use of synthetic molecules that mimic enzyme active sites. | High selectivity, mild reaction conditions, potential for novel transformations. | mdpi.com |

Mechanistic Insights into Key Synthetic Steps for 4-Benzofuranol, 6-pentyl-

Understanding the reaction mechanisms is crucial for optimizing the synthesis of 4-Benzofuranol, 6-pentyl-. The formation of the benzofuran ring is the key transformation, and several mechanisms have been proposed depending on the synthetic route.

A common strategy for benzofuran synthesis involves the intramolecular cyclization of an appropriately substituted phenol. For instance, a plausible mechanism for forming a 2-substituted benzofuran begins with the formation of a potassium salt from a 2-hydroxybenzaldehyde, which then reacts with a 2-halogen substituted acetophenone. researchgate.net The resulting intermediate undergoes an intramolecular cyclization via a carbanion, followed by dehydration to yield the 2-benzoyl-1-benzofuran. researchgate.net

Another well-studied mechanism is the acid-catalyzed cyclization of acetals. The reaction proceeds through the protonation of the acetal (B89532) substrate, followed by the elimination of methanol (B129727) to form a reactive oxonium ion. wuxiapptec.com The phenyl ring then performs a nucleophilic attack on this intermediate, leading to cyclization and subsequent elimination of a second methanol molecule to form the benzofuran ring. wuxiapptec.com

Palladium-catalyzed syntheses often involve oxidative addition and reductive elimination steps. For example, the reaction of N-tosylhydrazones with iodobenzene-joined alkynes using a palladium catalyst proceeds via oxidative addition, cyclization through an intramolecular Heck reaction, and subsequent reductive elimination to construct the benzofuran scaffold. nih.govacs.org

Radical cyclizations offer an alternative pathway. A single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether can initiate a radical cyclization, which is then followed by an intermolecular radical-radical coupling to form complex benzofuran derivatives. nih.gov

Scale-Up Considerations and Process Optimization for Industrial Production of 4-Benzofuranol, 6-pentyl-

Key factors for process optimization include:

Reactant Concentration and Stoichiometry: Optimizing the ratio of reactants and catalysts is crucial. For instance, in the synthesis of dihydrobenzofuran neolignans, it was found that using 0.5 equivalents of the oxidant (silver(I) oxide) provided a good balance between conversion and selectivity. scielo.br

Solvent and Catalyst Selection: The choice of solvent can significantly impact reaction efficiency and sustainability. Acetonitrile (B52724) was identified as a superior solvent for the oxidative coupling of certain phenylpropanoids, offering a better balance between conversion and selectivity compared to more hazardous solvents like dichloromethane (B109758) and benzene. scielo.br

Reaction Time and Temperature: Optimizing these parameters can reduce energy consumption and minimize the formation of byproducts. For the synthesis of dihydrobenzofuran neolignans, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in yield. scielo.br Microwave-assisted synthesis has also been shown to significantly shorten reaction times for benzofuranone synthesis. researchgate.net

Table 2: Key Parameters for Process Optimization of Benzofuran Synthesis

| Parameter | Considerations for Scale-Up | Example from Literature | Reference |

|---|---|---|---|

| Starting Materials | Availability, cost, and safety of precursors. | Use of commercially available 2-hydroxy-4-methoxybenzaldehyde (B30951) for 6-hydroxybenzofuran (B80719) synthesis. | researchgate.net |

| Solvent | Environmental impact, cost, ease of recovery, and compatibility with reaction. | Acetonitrile as a "greener" and effective solvent for oxidative coupling reactions. | scielo.br |

| Catalyst | Cost, efficiency, recyclability, and potential for product contamination. | Optimization of silver(I) oxide concentration to balance yield and cost. | scielo.br |

| Temperature | Energy consumption, reaction rate, and control of exothermic reactions. | Optimal temperature for microwave-assisted cyclization found to be 150 °C. | researchgate.net |

| Reaction Time | Throughput and energy efficiency. | Reduction of reaction time from 20 h to 4 h by optimizing conditions. | scielo.br |

| Purification | Efficiency, solvent usage, and waste generation. | Development of a process with simplified workup and purification steps. | researchgate.net |

Synthesis of Isotopic Analogs and Labeled Forms of 4-Benzofuranol, 6-pentyl- for Research Purposes

Isotopically labeled compounds are invaluable tools in various research fields, including metabolism studies, mechanistic investigations, and medical imaging. Methods for introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C) into the benzofuran scaffold can be adapted for 4-Benzofuranol, 6-pentyl-.

Deuterium Labeling: A one-step method for synthesizing deuterium-labeled benzofurans has been developed using a palladium-catalyzed reaction in the presence of heavy water (D₂O). nih.gov This approach allows for the incorporation of deuterium atoms at specific positions on the benzofuran ring, which is useful for metabolic and mechanistic studies. nih.gov

Carbon-13 and Carbon-14 Labeling: The synthesis of carbon-labeled benzofurans typically involves a multi-step process starting from a labeled precursor. For example, a 10-step radiosynthesis of [¹⁴C]AZD4694, a benzofuran derivative, has been described where the carbon-14 atom is incorporated into the benzofuran heterocycle. researchgate.net Such syntheses provide a general method for producing carbon-14 labeled substituted benzofurans for use in applications like positron emission tomography (PET). researchgate.net Carbon-13 labeled compounds, which are stable isotopes, can be used in nuclear magnetic resonance (NMR) spectroscopy to trace metabolic pathways. nih.gov The synthesis would similarly involve using a ¹³C-labeled starting material in the synthetic sequence.

Table 3: Methods for Isotopic Labeling of Benzofuran Derivatives

| Isotope | Labeling Method | Starting Materials / Reagents | Application | Reference |

|---|---|---|---|---|

| Deuterium (²H) | One-step Palladium-catalyzed reaction | Phenols, aliphatic α,β-unsaturated carboxylic acids, D₂O | Metabolic studies, mechanistic investigations, mass spectrometry. | nih.gov |

| Carbon-14 (¹⁴C) | Multi-step synthesis from a labeled precursor | [¹⁴C]-labeled starting material (e.g., 5-bromo-2-methoxybenzoic [¹⁴C]acid) | Radiotracing, PET imaging, drug metabolism studies. | researchgate.net |

| Carbon-13 (¹³C) | Multi-step synthesis from a labeled precursor | ¹³C-labeled starting material | NMR-based metabolic flux analysis, mechanistic studies. | nih.govmedchemexpress.com |

Reactivity and Chemical Transformations of 4 Benzofuranol, 6 Pentyl

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core of 4-Benzofuranol, 6-pentyl-

The benzofuran ring system is inherently electron-rich and thus susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions on 4-Benzofuranol, 6-pentyl- is determined by the directing effects of the hydroxyl and pentyl groups, as well as the intrinsic reactivity of the benzofuran nucleus. Both the hydroxyl group at the 4-position and the pentyl group at the 6-position are activating, ortho-, para-directing groups. aakash.ac.inlibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org This means they increase the electron density of the aromatic ring, making it more nucleophilic, and direct incoming electrophiles to specific positions.

The hydroxyl group at C-4 strongly activates the benzene (B151609) ring portion of the benzofuran, directing incoming electrophiles to its ortho and para positions. Similarly, the pentyl group at C-6 directs to its ortho and para positions. The positions on the benzene ring are C-5 and C-7. The furan (B31954) ring of benzofuran itself shows a preference for electrophilic attack at the 2-position. stackexchange.comechemi.com

Considering the combined directing effects, the potential sites for electrophilic attack are the C-2, C-3, C-5, and C-7 positions. The hydroxyl group strongly directs to the ortho C-5 and C-3 positions, and the para C-7 position. The pentyl group directs to its ortho positions, C-5 and C-7. Therefore, positions 5 and 7 are strongly activated towards electrophilic substitution. The inherent reactivity of the C-2 position of the benzofuran ring must also be considered. The precise outcome of a specific reaction would likely be a mixture of products, with the distribution influenced by the nature of the electrophile and the reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Benzofuranol, 6-pentyl-

| Reaction | Reagents | Predicted Major Products (Positions of Substitution) |

| Bromination | Br₂ in a non-polar solvent | 5-Bromo, 7-Bromo, and 2-Bromo derivatives |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro, 7-Nitro, and 2-Nitro derivatives |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonic acid and 7-Sulfonic acid derivatives |

This table is predictive and based on established principles of electrophilic aromatic substitution.

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. organic-chemistry.orgyoutube.comyoutube.comthermofisher.com For 4-Benzofuranol, 6-pentyl-, these reactions are expected to follow the same regioselectivity patterns as discussed for halogenation, nitration, and sulfonation. The presence of the strongly activating hydroxyl group can lead to complex formation with the Lewis acid catalyst, potentially deactivating the ring or leading to undesired side reactions. Therefore, careful selection of the catalyst and reaction conditions is crucial.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. organic-chemistry.orgyoutube.com The resulting ketone is less reactive than the starting material, which helps to prevent multiple substitutions. The expected positions of acylation would be C-5 and C-7.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. This reaction is often more difficult to control than acylation, with potential for polyalkylation and carbocation rearrangements. Given the already present pentyl group, further alkylation might be sterically hindered at certain positions.

Table 2: Predicted Products of Friedel-Crafts Reactions on 4-Benzofuranol, 6-pentyl-

| Reaction | Reagents | Predicted Major Product |

| Acylation | Acetyl chloride, AlCl₃ | 5-Acetyl-4-benzofuranol, 6-pentyl- and 7-Acetyl-4-benzofuranol, 6-pentyl- |

| Alkylation | Methyl iodide, AlCl₃ | 5-Methyl-4-benzofuranol, 6-pentyl- and 7-Methyl-4-benzofuranol, 6-pentyl- |

This table is predictive and based on established principles of Friedel-Crafts reactions.

Reactions Involving the Hydroxyl Group of 4-Benzofuranol, 6-pentyl-

The phenolic hydroxyl group at the 4-position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Etherification: The hydroxyl group can be readily converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This modification can significantly alter the solubility and biological properties of the molecule.

Esterification: Phenolic esters can be formed by reacting 4-Benzofuranol, 6-pentyl- with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. mdpi.comnih.gov Esterification can also be achieved under acidic conditions with carboxylic acids (Fischer esterification), though this is generally less efficient for phenols.

Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of quinone-like structures. For instance, oxidation of other hydroxylated benzofurans has been reported. oup.comnih.govresearchgate.net The electron-rich nature of the ring system also makes it prone to oxidative degradation under harsh conditions.

Reduction: The benzofuran ring itself is relatively stable to reduction under typical catalytic hydrogenation conditions that would, for example, reduce a simple alkene. However, the benzene ring portion can be reduced under more forcing conditions (e.g., high pressure and temperature with a rhodium or ruthenium catalyst). The hydroxyl group is generally stable to these conditions.

The hydroxyl and the benzofuran core of 4-Benzofuranol, 6-pentyl- offer multiple handles for derivatization in the context of designing pro-reagents or for fundamental studies on structure-activity relationships. mdpi.comnih.govmdpi.comnih.govresearchgate.net

Pro-reagent Design: A pro-reagent is a molecule that is chemically modified to be inactive until a specific trigger (e.g., light, a change in pH, or a specific chemical reaction) releases the active reagent. The hydroxyl group of 4-Benzofuranol, 6-pentyl- could be masked with a photolabile protecting group, for example. Upon irradiation, the protecting group would be cleaved, releasing the parent phenolic compound.

Structure-Activity Relationship Studies: To probe the importance of the hydroxyl group for a hypothetical biological activity, a series of derivatives can be synthesized. For example, converting the hydroxyl group to a methyl ether would eliminate its hydrogen-bonding donor capability, while converting it to an acetate (B1210297) ester would change its electronic and steric properties.

Table 3: Examples of Derivatization for Pro-reagent/SAR Studies

| Derivative Type | Example Reagent | Purpose |

| Ether | Methyl iodide, K₂CO₃ | Investigate the role of the hydroxyl as a hydrogen bond donor. |

| Ester | Acetic anhydride, pyridine | Alter steric and electronic properties; potential prodrug. |

| Carbamate | Phenyl isocyanate | Introduce a new functional group with different hydrogen bonding capabilities. |

This table provides illustrative examples of derivatization strategies.

Reactivity of the Pentyl Side Chain in 4-Benzofuranol, 6-pentyl-

The pentyl side chain, being a saturated alkyl group, primarily undergoes reactions involving the cleavage and functionalization of its C-H bonds. The position of the pentyl group on the aromatic ring influences the reactivity of both the side chain and the benzofuran system.

The direct transformation of unreactive aliphatic C-H bonds into valuable functional groups is a streamlined and sustainable approach to accessing complex molecules. nih.gov Late-stage functionalization of C-H bonds can provide a straightforward approach to the efficient synthesis of functionalized complex molecules. nih.govacs.org However, this process is challenging because the C-H bond must be functionalized in the presence of various other functional groups. nih.govacs.org

In the context of 4-Benzofuranol, 6-pentyl-, the pentyl side chain offers multiple sites for C-H functionalization. The reactivity of these C-H bonds is not uniform. The benzylic position (the carbon atom directly attached to the benzofuran ring) is the most reactive site due to the ability of the aromatic ring to stabilize radical or cationic intermediates formed during the reaction. libretexts.orgcsbsju.edu Benzylic C-H functionalization is a valuable tool for creating complex aromatic molecules from simple, readily available alkylbenzenes. rsc.org While methods involving benzylic radicals or cations generated by hydrogen atom transfer or oxidation are well-demonstrated, they often require oxidative conditions. rsc.org

Transition metal-catalyzed reactions are commonly employed for the functionalization of aliphatic C-H bonds. These methods can introduce a variety of functional groups, including halogens, oxygen-containing moieties, and carbon-based substituents. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. openstax.org

The functionalization of C-H bonds at other positions along the pentyl chain (β, γ, δ, and ε carbons) is more challenging due to their lower reactivity. However, advancements in catalysis, particularly those using palladium, rhodium, and ruthenium, have enabled more remote C-H functionalization. mdpi.com These reactions often employ directing groups to achieve regioselectivity, though direct, non-directed functionalization is an area of ongoing research. nih.gov

A summary of potential C-H functionalization reactions on the pentyl side chain is presented below:

| Position on Pentyl Chain | Type of C-H Bond | Potential Functionalization Reactions | Reagents/Catalysts |

| Benzylic (Cα) | Secondary | Oxidation, Halogenation, Alkylation | KMnO4, NBS, Transition Metal Catalysts |

| Cβ | Secondary | Directed C-H Functionalization | Transition Metal Catalysts with Directing Groups |

| Cγ | Secondary | Directed C-H Functionalization | Transition Metal Catalysts with Directing Groups |

| Cδ | Secondary | Directed C-H Functionalization | Transition Metal Catalysts with Directing Groups |

| Terminal (Cε) | Primary | Terminal-selective C-H functionalization | Specialized Catalytic Systems |

Terminal functional group interconversions on the pentyl side chain of 4-Benzofuranol, 6-pentyl- would primarily involve the transformation of the terminal methyl group. A key example of such a transformation is the oxidation of the alkyl side chain.

The presence of an aromatic ring significantly impacts the reactivity of an attached alkyl side chain. openstax.orgunizin.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can oxidize the entire alkyl side chain, regardless of its length, to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orgcsbsju.edulibretexts.org This reaction proceeds through the formation of a benzylic radical intermediate. openstax.orgunizin.org Therefore, treatment of 4-Benzofuranol, 6-pentyl- with a strong oxidizing agent would be expected to yield 4-hydroxy-benzofuran-6-carboxylic acid.

| Starting Material | Reagent | Product |

| 4-Benzofuranol, 6-pentyl- | Potassium Permanganate (KMnO4) | 4-Hydroxy-benzofuran-6-carboxylic acid |

It is important to note that the phenolic hydroxyl group would likely require protection prior to such an oxidation to prevent its own oxidation.

Cycloaddition and Rearrangement Reactions of the Benzofuran System in 4-Benzofuranol, 6-pentyl-

The benzofuran core of 4-Benzofuranol, 6-pentyl- is a key site for cycloaddition and rearrangement reactions. The electron-rich nature of the furan ring within the benzofuran system makes it susceptible to various transformations.

Benzofurans can participate in Diels-Alder reactions, a type of [4+2] cycloaddition, where the furan ring acts as the diene. tandfonline.comacs.org The reactivity in these reactions is influenced by the substituents on the benzofuran ring. The hydroxyl and pentyl groups on 4-Benzofuranol, 6-pentyl- would be expected to influence the regioselectivity and stereoselectivity of such cycloadditions. Intramolecular Diels-Alder reactions of substituted benzofurans have also been explored as a strategy for the synthesis of complex polycyclic molecules. acs.org

[2+2] cycloaddition reactions of benzofurans have also been reported, particularly with electron-deficient acetylenes, leading to the formation of fused cyclobutene (B1205218) adducts. tandfonline.com These adducts can sometimes undergo thermal isomerization to yield ring-expanded products. tandfonline.com Photochemical [2+2] cycloadditions of the C2-C3 double bond of the benzofuran ring can also occur. tandfonline.com For instance, the photooxygenation of 2,3-dimethylbenzo[b]furan produces a dioxetane intermediate. tandfonline.com

Rearrangement reactions of the benzofuran skeleton can be induced under various conditions. For example, an unusual rearrangement of a benzopyran to a benzofuran system has been observed, offering a novel synthetic route to benzofuran derivatives. nih.gov Additionally, highly substituted benzofurans can be synthesized via a charge-accelerated nih.govnih.gov-sigmatropic rearrangement followed by substituent migration. rsc.org

| Reaction Type | Reactant | Conditions | Product Type |

| Diels-Alder [4+2] Cycloaddition | Benzofuran derivative and a dienophile | Thermal or Lewis acid catalysis | Fused polycyclic system |

| [2+2] Cycloaddition | Benzofuran derivative and an activated acetylene | Varies (thermal, photochemical) | Fused cyclobutene or ring-expanded product |

| nih.govnih.gov-Sigmatropic Rearrangement | Substituted phenol (B47542) and alkynyl sulfoxide | Acid catalysis | Highly substituted benzofuran |

Photochemical and Thermal Degradation Pathways of 4-Benzofuranol, 6-pentyl-

The stability of 4-Benzofuranol, 6-pentyl- is subject to degradation under photochemical and thermal stress. The benzofuran nucleus and the alkylphenol moiety are both susceptible to degradation pathways.

Photochemical degradation of benzofurans, particularly chlorinated derivatives, has been studied. nih.govnih.gov Irradiation of chlorinated dibenzofurans in solution with UV light leads to rapid dechlorination. researchgate.net Similarly, polychlorinated dibenzofurans (PCDFs) undergo reductive dechlorination as the major pathway in photodegradation in organic solvents. tandfonline.com While 4-Benzofuranol, 6-pentyl- is not chlorinated, the benzofuran ring system itself can absorb UV light, potentially leading to chemical transformations. tandfonline.com The photodegradation of 2,3,4,7,8-pentachlorodibenzofuran (B44125) in natural water is significantly faster than in distilled water, suggesting that sensitizers present in the environment can accelerate the degradation process. ias.ac.in

The thermal degradation of alkylphenols can proceed through various pathways. In the environment, alkylphenol ethoxylates biodegrade to shorter-chain ethoxylates and ultimately to alkylphenols. researchgate.netvims.edu At elevated temperatures, the degradation of phenols in industrial wastewater is significantly affected, with the rate of degradation increasing with temperature. nih.gov The sonochemical degradation of alkylphenol ethoxylates, which involves localized high temperatures and pressures from cavitation bubbles, also leads to the breakdown of these compounds. researchgate.net For 4-Benzofuranol, 6-pentyl-, thermal stress could potentially lead to cleavage of the pentyl side chain or degradation of the benzofuran ring system. Zeolite catalysis has been shown to selectively convert alkylphenols to phenol and olefins. rsc.org

Catalytic Activity and Role of 4-Benzofuranol, 6-pentyl- as a Ligand or Substrate

There is limited information available in the scientific literature regarding the specific catalytic activity of 4-Benzofuranol, 6-pentyl- or its role as a ligand in catalytic systems. Phenolic compounds, in general, can act as ligands for metal ions through the coordination of the hydroxyl group. The presence of the benzofuran ring and the pentyl side chain could modulate the electronic and steric properties of 4-Benzofuranol, 6-pentyl- as a potential ligand.

More commonly, compounds with structures similar to 4-Benzofuranol, 6-pentyl- act as substrates in catalytic reactions. As discussed in section 4.3.1, the C-H bonds of the pentyl side chain can be functionalized using various transition metal catalysts. Similarly, the benzofuran ring can undergo catalytic cross-coupling reactions to introduce new substituents. organic-chemistry.org For example, a well-defined cationic Ru-H complex catalyzes the dehydrative C-H alkylation of phenols with alcohols. organic-chemistry.org

The synthesis of substituted benzofurans often involves transition-metal catalysis, including palladium, rhodium, and iron-catalyzed processes. nih.gov These methods frequently utilize one-pot protocols, [3+2] cycloaddition reactions, or sigmatropic rearrangements. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of 4 Benzofuranol, 6 Pentyl

Chromatographic Techniques for Separation and Purification of 4-Benzofuranol, 6-pentyl-

Chromatographic methods are fundamental for the isolation and purification of 4-Benzofuranol, 6-pentyl- from complex mixtures, as well as for its quantification. The choice of technique depends on the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of benzofuranol derivatives due to its high resolution and sensitivity. A reversed-phase HPLC method is particularly well-suited for 4-Benzofuranol, 6-pentyl- owing to its moderate polarity.

Method development would typically involve a C18 octadecyl silica (B1680970) (ODS) column. nih.gov The separation of alkylphenols, which are structurally related to 4-Benzofuranol, 6-pentyl-, has been successfully achieved using such stationary phases. tandfonline.com An isocratic elution with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) would be a suitable starting point. For instance, a mobile phase of acetonitrile and water could be optimized to achieve a good separation.

The retention of 4-Benzofuranol, 6-pentyl- on the reversed-phase column is influenced by the hydrophobic interactions between the pentyl chain and the stationary phase, as well as polar interactions involving the hydroxyl group. The elution order of structural isomers of alkylphenols in reversed-phase HPLC is generally m- < p- < o-, though this can be influenced by the specific column chemistry. tandfonline.com For benzofuran (B130515) derivatives, the substitution pattern significantly affects retention time.

Optimization of the HPLC method would involve adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal resolution, peak shape, and analysis time. Detection can be accomplished using a UV detector, likely at a wavelength around 274 nm, which is effective for phenolic compounds. epa.gov For higher sensitivity and selectivity, a fluorescence detector could also be employed.

Table 1: Illustrative HPLC Parameters for the Analysis of 4-Benzofuranol, 6-pentyl-

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 274 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, phenolic compounds like 4-Benzofuranol, 6-pentyl- are often not sufficiently volatile for direct GC analysis and may exhibit poor peak shapes due to interactions with the stationary phase. Therefore, derivatization is typically required to convert the polar hydroxyl group into a less polar, more volatile functional group. nih.gov

A common derivatization technique for phenols is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govunina.it Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com The resulting TMS ether of 4-Benzofuranol, 6-pentyl- would be more volatile and thermally stable, making it suitable for GC analysis.

The GC analysis would be performed on a capillary column, such as a DB-5MS, which has a stationary phase suitable for a wide range of organic compounds. researchgate.net The temperature program would be optimized to ensure good separation from other components in the sample. Mass spectrometry (MS) is the preferred detection method (GC-MS) as it provides both quantitative data and structural information based on the fragmentation pattern of the derivatized molecule.

Table 2: Hypothetical GC-MS Parameters for the Analysis of Silylated 4-Benzofuranol, 6-pentyl-

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Planar Chromatography (TLC) and Preparative Chromatographic Approaches

Thin-Layer Chromatography (TLC) is a valuable tool for the rapid, qualitative analysis of 4-Benzofuranol, 6-pentyl- and for monitoring the progress of reactions and purifications. For the separation of phenolic compounds, silica gel GF254 plates are commonly used as the stationary phase. semanticscholar.org A variety of mobile phase systems can be employed, with the polarity adjusted to achieve the desired separation. A common solvent system for phenols is a mixture of a non-polar solvent like toluene (B28343) or chloroform (B151607) with a more polar solvent such as ethyl acetate (B1210297) or acetone. semanticscholar.orgresearchgate.net For instance, a mobile phase of toluene:acetone (9:1) has been shown to be effective for phenolic compounds. researchgate.net

Visualization of the separated spots on the TLC plate can be achieved under UV light at 254 nm if the compound is UV-active. semanticscholar.org Alternatively, spraying the plate with a reagent such as ferric chloride (FeCl3) can produce colored spots, which is a characteristic test for phenols. semanticscholar.orgresearchgate.net

For the isolation of larger quantities of 4-Benzofuranol, 6-pentyl- for further analysis or use, preparative chromatography is employed. This can be performed using a larger column packed with silica gel, a technique known as flash column chromatography. dtu.dknih.govnih.govsemanticscholar.org The solvent system developed for TLC can often be adapted for preparative column chromatography. nih.govsemanticscholar.org For higher purity, preparative HPLC can be utilized, which operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample loads.

Spectroscopic Techniques for Structural Confirmation and Qualitative Analysis

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of 4-Benzofuranol, 6-pentyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR would be essential for the characterization of 4-Benzofuranol, 6-pentyl-.

In the ¹H NMR spectrum, the aromatic protons on the benzofuran ring would appear in the region of approximately 6.5-8.0 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern. The hydroxyl proton would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The protons of the pentyl group would resonate in the upfield region, typically between 0.8 and 2.7 ppm. The methylene (B1212753) group attached to the aromatic ring would be expected around 2.5-2.7 ppm, while the terminal methyl group would be around 0.9 ppm.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (around 110-160 ppm), with the carbon attached to the hydroxyl group appearing at a higher chemical shift. The carbons of the pentyl chain would appear in the upfield region (around 14-40 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Benzofuranol, 6-pentyl-

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH | 6.5 - 7.5 | 105 - 130 |

| Aromatic C-O | - | 150 - 155 |

| Aromatic C-C | - | 115 - 145 |

| OH | 4.5 - 6.0 (broad s) | - |

| -CH₂- (pentyl, adjacent to ring) | 2.5 - 2.7 (t) | 30 - 35 |

| -CH₂- (pentyl, internal) | 1.3 - 1.7 (m) | 22 - 32 |

| -CH₃ (pentyl, terminal) | 0.9 (t) | ~14 |

| Furan (B31954) ring carbons | - | 100 - 150 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of 4-Benzofuranol, 6-pentyl- and to gain structural information from its fragmentation pattern. In Electron Ionization (EI) mode, the molecule is ionized, and the resulting molecular ion ([M]⁺) will often undergo fragmentation.

The mass spectrum of phenol (B47542), a related compound, shows a prominent molecular ion peak. docbrown.info For 4-Benzofuranol, 6-pentyl-, the molecular ion peak would confirm the molecular formula. The fragmentation pattern would likely involve cleavage of the pentyl chain. A common fragmentation for alkyl-substituted aromatic compounds is benzylic cleavage, which would result in the loss of a butyl radical to form a stable ion. Loss of the entire pentyl group is also possible. Fragmentation of the benzofuran ring itself can also occur, leading to characteristic fragment ions. For instance, the fragmentation of 2-aroylbenzofuran derivatives often involves the elimination of CO and CO₂. nih.govresearchgate.net

Electrospray ionization (ESI) is a softer ionization technique that is often used in conjunction with HPLC (LC-MS). ESI would likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which would also confirm the molecular weight. Tandem mass spectrometry (MS/MS) on these precursor ions would induce fragmentation and provide further structural details.

Table 4: Expected Key Mass Fragments for 4-Benzofuranol, 6-pentyl- (Molecular Weight: 204.27 g/mol )

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 204 | [M]⁺ (Molecular Ion) | Ionization without fragmentation |

| 147 | [M - C₄H₉]⁺ | Loss of a butyl radical (benzylic cleavage) |

| 133 | [M - C₅H₁₁]⁺ | Loss of the pentyl radical |

| 119 | [C₈H₇O]⁺ | Fragmentation of the benzofuran ring |

| 91 | [C₇H₇]⁺ | Tropylium ion from further fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in "4-Benzofuranol, 6-pentyl-". These vibrational spectroscopy methods provide a molecular fingerprint, with each peak corresponding to a specific molecular vibration.

Infrared (IR) Spectroscopy:

The IR spectrum of "4-Benzofuranol, 6-pentyl-" is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The hydroxyl (-OH) group of the benzofuranol ring will produce a broad and strong absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the pentyl group will be observed in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring are expected to produce several sharp bands between 1450 and 1600 cm⁻¹. The C-O stretching of the phenolic hydroxyl group and the furan ether linkage will likely appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the selection rules, non-polar bonds often produce strong Raman signals. For "4-Benzofuranol, 6-pentyl-", the C=C stretching vibrations of the benzene (B151609) ring are expected to be particularly prominent in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The symmetric stretching of the furan ring would also be Raman active. The aliphatic C-H stretching and bending vibrations of the pentyl group will also be observable.

Interactive Data Table: Expected Vibrational Frequencies for 4-Benzofuranol, 6-pentyl-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H (Phenolic) | Stretching | 3200-3600 (broad) | Weak | Strong (IR) |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | 1580-1620 | Medium (IR), Strong (Raman) |

| C-O (Phenolic) | Stretching | 1200-1300 | Weak | Strong (IR) |

| C-O-C (Ether) | Stretching | 1000-1100 | Weak | Medium (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule and provides information about the extent of conjugation. The benzofuranol moiety in "4-Benzofuranol, 6-pentyl-" contains a conjugated system that absorbs ultraviolet light. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system.

The primary absorption band (E-band) is anticipated at a shorter wavelength, likely below 220 nm, while a secondary, more informative band (B-band) resulting from the benzenoid system is expected at a longer wavelength, typically in the 250-290 nm range. The presence of the hydroxyl and pentyl substituents on the benzofuran ring will influence the exact position and intensity of these absorption maxima (λmax) due to their electronic effects (auxochromic and hyperchromic shifts). The phenolic hydroxyl group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the B-band to a longer wavelength.

Interactive Data Table: Expected UV-Vis Absorption Maxima for 4-Benzofuranol, 6-pentyl- in Methanol (B129727)

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π* (E-band) | ~210-220 | High | Benzofuran |

| π → π* (B-band) | ~260-280 | Moderate | Substituted Benzene Ring |

Hyphenated Techniques for Comprehensive Analysis of Complex Matrices Containing 4-Benzofuranol, 6-pentyl-

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of "4-Benzofuranol, 6-pentyl-" in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds like "4-Benzofuranol, 6-pentyl-", GC-MS is a powerful analytical tool. The compound would first be separated from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column would likely be suitable. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ions. The fragmentation pattern is highly characteristic and can be used for definitive identification. Expected fragmentation would involve cleavage of the pentyl chain and fragmentation of the benzofuran ring system.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. For "4-Benzofuranol, 6-pentyl-", reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be a common approach. Detection by mass spectrometry, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide both molecular weight information and structural data from fragmentation in tandem MS (MS/MS) experiments.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR is a highly sophisticated technique that directly couples HPLC with NMR spectroscopy. This allows for the acquisition of detailed structural information of compounds as they elute from the chromatography column. For the analysis of "4-Benzofuranol, 6-pentyl-" in a complex matrix, LC-NMR could provide unambiguous structure elucidation of the target compound and any related impurities or metabolites without the need for prior isolation. This is particularly valuable for differentiating between isomers.

Other advanced coupled techniques that could be employed include LC-MS-NMR, which provides complementary mass and structural data from a single chromatographic run, enhancing the confidence in compound identification.

Electrochemical Methods for Detection and Quantification of 4-Benzofuranol, 6-pentyl-

Electrochemical methods offer a sensitive and selective approach for the detection and quantification of phenolic compounds like "4-Benzofuranol, 6-pentyl-". The phenolic hydroxyl group is electrochemically active and can be oxidized at a suitable electrode surface.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to study the electrochemical behavior of the compound and to develop quantitative methods. The oxidation potential of the phenolic group will be dependent on the pH of the supporting electrolyte. The current generated during the oxidation is proportional to the concentration of the compound, allowing for its quantification. The use of chemically modified electrodes can enhance the sensitivity and selectivity of the detection.

Development and Validation of Quantitative Assays for 4-Benzofuranol, 6-pentyl- in Research Samples

The development and validation of a robust quantitative assay are crucial for accurately determining the concentration of "4-Benzofuranol, 6-pentyl-" in research samples. A common approach would be the development of an HPLC method with UV or MS detection.

The method development would involve optimizing chromatographic conditions such as the column, mobile phase composition, flow rate, and detector settings to achieve good separation, peak shape, and sensitivity.

Once the method is developed, it must be validated according to established guidelines to ensure its reliability. The validation process typically assesses the following parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

Range: The concentration interval over which the method is precise, accurate, and linear.

Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.

Interactive Data Table: Key Parameters for Validation of a Hypothetical HPLC Assay for 4-Benzofuranol, 6-pentyl-

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | ≤ 15% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Robustness | No significant change in results with minor variations in method parameters |

Calibration Curve Generation and Linearity Assessment

In quantitative chemical analysis, a calibration curve is a fundamental tool used to determine the concentration of an unknown sample. To generate a calibration curve for 4-Benzofuranol, 6-pentyl-, a series of standard solutions with known concentrations of the pure compound would be prepared. These standards would then be analyzed using a suitable analytical instrument, such as a High-Performance Liquid Chromatograph (HPLC) or a Gas Chromatograph-Mass Spectrometer (GC-MS).

The instrument's response to each standard (e.g., peak area or height) is plotted against the corresponding concentration. The linearity of this relationship is then assessed. A linear relationship is desirable as it simplifies the calculation of the concentration of the unknown sample. Linearity is typically evaluated by calculating the coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship.

Table 1: Hypothetical Calibration Curve Data for 4-Benzofuranol, 6-pentyl-

| Concentration (µg/mL) | Instrument Response (Arbitrary Units) |

|---|---|

| 0.5 | 15,234 |

| 1.0 | 30,158 |

| 2.5 | 75,891 |

| 5.0 | 151,235 |

| 10.0 | 302,112 |

This table is for illustrative purposes only and does not represent actual experimental data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The LOD is the lowest concentration of 4-Benzofuranol, 6-pentyl- that can be distinguished from the absence of the analyte (the blank) with a certain level of confidence. The LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy.

There are several methods to determine LOD and LOQ, including the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Table 2: Hypothetical LOD and LOQ for 4-Benzofuranol, 6-pentyl-

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Accuracy, Precision, and Robustness Studies

Accuracy refers to the closeness of a measured value to a standard or known value. For 4-Benzofuranol, 6-pentyl-, accuracy would be assessed by analyzing a sample with a known concentration (a certified reference material, if available) and comparing the measured concentration to the true value. This is often expressed as a percentage recovery.

Precision measures the degree to which repeated measurements under unchanged conditions show the same results. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is often evaluated at different levels, including repeatability (short-term precision) and intermediate precision (within-laboratory variations).

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, for example, parameters such as mobile phase composition, pH, and column temperature might be varied to assess the method's robustness.

Table 3: Hypothetical Accuracy and Precision Data for 4-Benzofuranol, 6-pentyl-

| Quality Control Sample (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) |

|---|---|---|---|

| 1.5 | 1.48 | 98.7 | 2.1 |

| 7.5 | 7.58 | 101.1 | 1.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Theoretical Chemistry and Computational Studies of 4 Benzofuranol, 6 Pentyl

Quantum Mechanical Studies of Electronic Structure and Reactivity of 4-Benzofuranol, 6-pentyl-

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of molecules like 4-Benzofuranol, 6-pentyl-. These studies provide insights into the molecule's stability, reactivity, and preferred sites for chemical attack.

The charge distribution within 4-Benzofuranol, 6-pentyl- would be non-uniform due to the presence of heteroatoms (oxygen) and the aromatic system. The oxygen atom of the hydroxyl group and the oxygen in the furan (B31954) ring are expected to possess partial negative charges due to their high electronegativity. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms bonded to the oxygen atoms would exhibit partial positive charges.

An electrostatic potential map would visually represent this charge distribution. Regions of negative potential, typically colored red, would be concentrated around the oxygen atoms, indicating areas that are attractive to electrophiles. Regions of positive potential, colored blue, would be located around the hydroxyl hydrogen, making it susceptible to nucleophilic attack. The pentyl group, being an alkyl chain, would have a relatively neutral potential, while the aromatic ring would show a delocalized electron cloud.

Table 1: Predicted Partial Atomic Charges for Key Atoms in 4-Benzofuranol, 6-pentyl- (Illustrative)

| Atom | Predicted Partial Charge (a.u.) |

| Oxygen (Hydroxyl) | -0.7 to -0.9 |

| Hydrogen (Hydroxyl) | +0.4 to +0.5 |

| Oxygen (Furan Ring) | -0.5 to -0.7 |

| Carbon (C4, attached to OH) | +0.3 to +0.4 |

| Carbon (C6, attached to pentyl) | -0.1 to -0.2 |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Reactivity indices derived from conceptual DFT, such as Fukui functions and dual descriptors, can pinpoint the most reactive sites within the molecule.

Nucleophilic Attack: The sites most susceptible to nucleophilic attack are those with a high value for the Fukui function f+(r). For 4-Benzofuranol, 6-pentyl-, these would likely be the carbon atoms of the benzene (B151609) ring that are ortho and para to the electron-donating hydroxyl and pentyl groups, as well as the carbon atoms adjacent to the furan oxygen.

Electrophilic Attack: The sites most prone to electrophilic attack are identified by a high value of the Fukui function f-(r). The oxygen atoms, particularly the hydroxyl oxygen, and the electron-rich regions of the aromatic ring would be the primary centers for electrophilic attack.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of 4-Benzofuranol, 6-pentyl- and the influence of solvent molecules. The flexibility of the pentyl chain allows for numerous possible conformations (rotamers). MD simulations would reveal the most stable, low-energy conformations and the energy barriers between them.

In a polar solvent like water or ethanol, the solvent molecules would form hydrogen bonds with the hydroxyl group of 4-Benzofuranol, 6-pentyl-. These interactions would stabilize the solute and influence its conformational preferences. The hydrophobic pentyl chain would likely adopt conformations that minimize its contact with the polar solvent molecules. In a nonpolar solvent, the conformational dynamics would be governed more by intramolecular forces.

Reaction Mechanism Elucidation Through Computational Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of reactions involving 4-Benzofuranol, 6-pentyl-. By locating and characterizing the transition state (TS) structures for a given reaction, the activation energy and reaction pathway can be determined. For instance, in an electrophilic substitution reaction on the aromatic ring, computational analysis could identify the preferred site of substitution by comparing the activation energies for attack at different positions. The geometry of the TS would reveal the synchronous or asynchronous nature of bond formation and breaking.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry can predict various spectroscopic properties of 4-Benzofuranol, 6-pentyl-. Time-dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed peaks. Calculations of vibrational frequencies can simulate the infrared (IR) and Raman spectra, aiding in the assignment of experimental spectral bands to specific molecular vibrations, such as the O-H stretch of the hydroxyl group or the C-O-C stretch of the furan ring.

Furthermore, computational models can explore intermolecular interactions. The potential for hydrogen bonding is a key feature, with the hydroxyl group acting as both a hydrogen bond donor and acceptor. The aromatic rings can participate in π-π stacking interactions, which could be significant in the solid state or in concentrated solutions.

Table 2: Predicted Spectroscopic Data for 4-Benzofuranol, 6-pentyl- (Illustrative)

| Spectroscopic Technique | Predicted Signature | Corresponding Molecular Feature |

| UV-Vis | λmax ~250-290 nm | π → π* transitions in the aromatic system |

| IR | ~3200-3600 cm⁻¹ (broad) | O-H stretching vibration |

| IR | ~1200-1300 cm⁻¹ | C-O stretching of the furan ring |

| ¹H NMR | δ ~6.5-7.5 ppm | Aromatic protons |

| ¹³C NMR | δ ~140-160 ppm | Aromatic carbons attached to oxygen |

Note: These are typical ranges and would be refined by specific calculations.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling for Analogues of 4-Benzofuranol, 6-pentyl- (Excluding Physical/Chemical Properties)